Bryostatin 17 -

Bryostatin 17

Catalog Number: EVT-1587052
CAS Number:
Molecular Formula: C42H62O14
Molecular Weight: 790.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bryostatin 17 is a natural product found in Bugula neritina with data available.
Source

Bryostatin 17 is extracted from the marine bryozoan Bugula neritina, which harbors a symbiotic relationship with certain bacteria that produce these compounds. The scarcity of bryostatins in nature has led to extensive research into synthetic methods for their production.

Classification

Bryostatin 17 belongs to a class of compounds known as macrolides and is specifically categorized as a polyketide. This classification is due to its complex structure, which includes multiple rings and functional groups characteristic of polyketide derivatives.

Synthesis Analysis

Methods

The synthesis of bryostatin analogs, including bryostatin 17, employs various strategies that focus on efficiency and structural fidelity. Notably, function-oriented synthesis has been utilized to create simplified versions of this complex natural product.

Technical Details

  1. Fragment Coupling: The synthesis often involves the coupling of smaller fragments that represent portions of the bryostatin structure. This approach allows for modular assembly and facilitates the introduction of specific functional groups.
  2. Dioxane Substitution: A common method involves substituting the natural product’s B-ring tetrahydropyran motif with a dioxane structure, which simplifies the synthesis while maintaining biological activity .
  3. Key Reactions: Techniques such as Yamaguchi's esterification and macrotransacetalization are frequently employed to form critical bonds within the bryostatin framework .
Molecular Structure Analysis

Structure

Bryostatin 17 features a complex molecular architecture characterized by:

  • Three heavily substituted tetrahydropyran rings.
  • An array of hydroxyl groups that contribute to its biological activity.

Data

The molecular formula for bryostatin 17 is C47H70O17C_{47}H_{70}O_{17}, and its molecular weight is approximately 885.06 g/mol. The compound exhibits multiple stereogenic centers, contributing to its intricate three-dimensional shape.

Chemical Reactions Analysis

Reactions

Bryostatin 17 undergoes several key chemical reactions during its synthesis:

  • Aldol Reactions: These are used to form carbon-carbon bonds, crucial for building the complex structure.
  • Wittig Reactions: Employed for constructing double bonds within the molecule .
  • Reduction and Protection Strategies: Various protecting groups are utilized throughout the synthesis to control reactivity at specific sites .

Technical Details

The reactions are carefully controlled to ensure high selectivity and yield. For instance, diastereoselective reactions are optimized using specific reagents to enhance product formation .

Mechanism of Action

Process

Bryostatin 17 primarily exerts its effects through the modulation of protein kinase C (PKC). By binding to PKC, it alters enzyme activity, leading to changes in signal transduction pathways involved in cell growth and apoptosis.

Data

Studies have shown that bryostatin 17 can induce differentiation in certain cancer cells and has potential applications in treating neurodegenerative diseases by promoting neuronal survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bryostatin 17 is typically a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Bryostatin 17 is sensitive to heat and light, requiring careful storage conditions.
  • Reactivity: The presence of multiple hydroxyl groups makes it reactive towards various electrophiles.

Relevant data indicate that its melting point is around 150-160 °C, although this can vary based on purity and environmental conditions.

Applications

Scientific Uses

Bryostatin 17 has garnered attention for its potential therapeutic applications:

  • Cancer Treatment: It is being investigated for its ability to induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents.
  • Neuroprotection: Research suggests it may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
  • Immunomodulation: Its ability to modulate immune responses presents potential applications in autoimmune diseases .
Introduction to Bryostatin 17 and Its Research Significance

Historical Context of Bryostatin Discovery and Structural Classification

Bryostatins emerged from pioneering marine biodiscovery efforts in the 1960s. Marine biologist Jack Rudloe collected Bugula neritina bryozoans from Florida's Gulf Coast in 1968, which were processed and sent to the National Cancer Institute's drug discovery program [6]. George Pettit's laboratory subsequently isolated the first bryostatins from Californian B. neritina collections, characterizing bryostatin 1's structure in 1982 through extensive work requiring 500 kg of source material to obtain 120 mg of pure compound [6] [4]. This discovery established the bryostatin family as macrocyclic lactones featuring highly oxygenated 20- to 22-membered rings with distinct vinyl methylester motifs and varying acyl side chains [1] [9]. Bryostatins are now recognized as bacterial symbiont-derived metabolites rather than bryozoan products, with genomic analyses confirming their biosynthesis by the uncultured γ-proteobacterium "Candidatus Endobugula sertula" residing within B. neritina tissues [1] [2].

Table 1: Key Events in Bryostatin Discovery Timeline

YearEventSignificance
1968Jack Rudloe collects Bugula neritina in FloridaInitial specimen collection leading to bryostatin discovery
1981First milligram-scale isolation of bryostatin 1 (Pettit lab)Structural characterization becomes feasible
1982Bryostatin 1 structure publishedFoundation for bryostatin family classification
199114-ton B. neritina collection by NCIYielded 18g bryostatin 1 for research
2007bry gene cluster identificationConfirmed bacterial biosynthesis origin

Bryostatin 17 Within the Bryostatin Family: Comparative Structural and Functional Insights

Bryostatin 17 occupies a distinct position within the structurally diverse bryostatin family, which comprises over 20 identified analogs. Its defining features include:

  • Conserved core elements: The characteristic C1-C26 macrocyclic lactone ring with A- and B-ring pyran systems, shared across bryostatins including bryostatin 17 [1] [9].
  • Specific modifications at C7: Unlike bryostatin 1 (hydroxyl group) and bryostatin 10 (ketone), bryostatin 17 possesses a C7 acetate moiety, influencing its three-dimensional conformation and molecular interactions [1] [4].
  • Unique side chain configuration: Bryostatin 17 contains a β-hydroxypropionate ester at C26 rather than the α,β-unsaturated esters seen in bryostatins 1-3, potentially altering its membrane permeability and target engagement kinetics [1].

Functionally, bryostatin 17 shares the signature protein kinase C (PKC) modulation capacity characteristic of the family. Like other bryostatins, it binds competitively to the C1 regulatory domain of PKC isozymes, primarily targeting conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) isoforms [3] [5]. However, its binding affinity kinetics and isozyme selectivity profile differ from clinically studied bryostatin 1 due to its distinct C7 and C26 substituents, resulting in variations in:

  • Translocation efficiency: Differential membrane localization patterns observed in cellular studies [5]
  • Downstream signaling dynamics: Altered phosphorylation kinetics of MARCKS and other PKC substrates [3]
  • Functional outcomes: Contrasting effects on cell differentiation versus proliferation pathways compared to bryostatin 1 [9]

Table 2: Comparative Structural Features of Selected Bryostatins

BryostatinC7 ModificationC20 ModificationC26 Side ChainUnique Features
Bryostatin 1OHOH(2E,4E)-OctadienoatePrototype clinical candidate
Bryostatin 17OCOCH₃OHβ-HydroxypropionateAcetylated C7 position
Bryostatin 10=OHHexanoateC7 ketone oxidation state
Bryostatin 5OHHButanoateShorter aliphatic chain

Research Gaps and Unresolved Questions in Bryostatin 17 Pharmacology

Despite decades of bryostatin research, Bryostatin 17 specifically suffers from significant research gaps requiring targeted investigation:

  • Biosynthetic Specificity Gap: While the 80-kb bry gene cluster in Ca. E. sertula has been sequenced [1] [2], the enzymatic determinants controlling C7 acetylation versus hydroxylation remain undefined. The specific module-domain organization responsible for generating bryostatin 17's acetate ester rather than bryostatin 1's hydroxyl group is unknown, impeding bioengineering approaches [1].

  • Target Engagement Specificity Gap: Bryostatin 17's differential effects on PKC isozyme subsets (e.g., preferential δ vs. ε activation) lack mechanistic explanation. Critical unknowns include:

  • Its C1 domain binding thermodynamics compared to other bryostatins
  • Ternary complex formation kinetics with PKC isozymes and membrane phospholipids
  • Non-PKC target landscape (e.g., potential interactions with phosphatase 2A) [3] [9]

  • Metabolic Instability Questions: The β-hydroxypropionate moiety at C26 presents potential metabolic vulnerability sites not systematically studied:

  • Esterase-mediated hydrolysis kinetics in plasma versus tissue homogenates
  • Phase I oxidative metabolism patterns in hepatocyte models
  • Impact of metabolite generation on pharmacological activity [1]

  • Supply Chain Limitations: Current sourcing options are scientifically and ecologically unsustainable:

    Supply MethodBryostatin 17 YieldKey Limitations
    Natural isolation<0.002% wet weightRequires ~1,000 kg bryozoans per gram
    Total synthesisMilligram-scale (30+ steps)Low yields at C26 β-hydroxypropionate installation
    Biosynthetic engineeringNot yet achievedCa. E. sertula unculturable; heterologous expression unsuccessful [1] [4] [6]

Table 3: Critical Research Gaps in Bryostatin 17 Investigation

Gap CategorySpecific Unresolved QuestionsResearch Tools Needed
BiosyntheticWhich PKS domains control C7 acetylation?bry cluster CRISPR editing; in vitro module assays
Target SpecificityDoes bryostatin 17 stabilize unique PKC conformations?Cryo-EM of PKC-bryostatin complexes; FRET biosensors
Structural OptimizationCan C26 modifications improve metabolic stability?Semi-synthesis with stabilized ester analogs
Alternative SourcesCan bryostatin 17 production be achieved in culturable hosts?bry cluster refactoring in Streptomyces chassis

Properties

Product Name

Bryostatin 17

IUPAC Name

[(1S,3S,5Z,7R,8E,13Z,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate

Molecular Formula

C42H62O14

Molecular Weight

790.9 g/mol

InChI

InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18-/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1

InChI Key

QMDQQCXRPALIRV-WFWQRCFSSA-N

Synonyms

bryostatin 17

Canonical SMILES

CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

Isomeric SMILES

C[C@H]([C@H]1C[C@@H]2C/C(=C/C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.